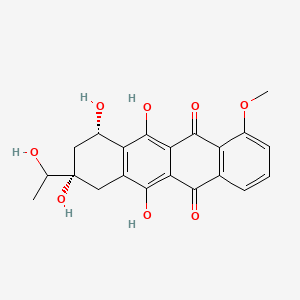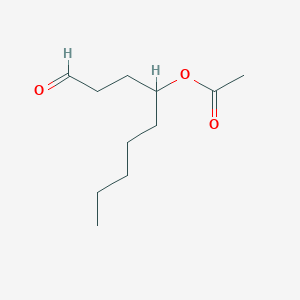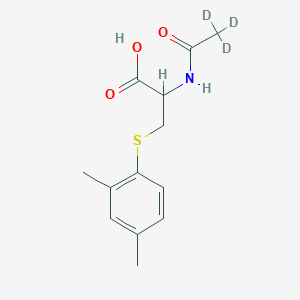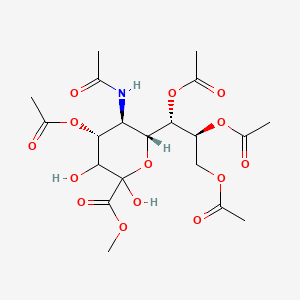
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate involves multiple steps. One common method includes the acetylation of neuraminic acid derivatives. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides.
Aplicaciones Científicas De Investigación
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex neuraminic acid derivatives.
Biology: Plays a role in the study of glycoproteins and their functions.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the modification of glycoproteins, which can influence various biological processes such as cell signaling and immune response .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- Methyl N-acetyl-4,7,8,9-tetra-O-acetyl-2-chloro-2-deoxy-β-neuraminate
Uniqueness
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific acetylamino and tetraacetate groups, which provide distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C20H29NO14 |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
methyl (4R,5S,6R)-5-acetamido-4-acetyloxy-2,3-dihydroxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H29NO14/c1-8(22)21-14-16(15(33-11(4)25)13(32-10(3)24)7-31-9(2)23)35-20(29,19(28)30-6)18(27)17(14)34-12(5)26/h13-18,27,29H,7H2,1-6H3,(H,21,22)/t13-,14-,15+,16+,17+,18?,20?/m0/s1 |
Clave InChI |
VOHAQEUSRKBWJV-PSJTYWPCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C(C(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

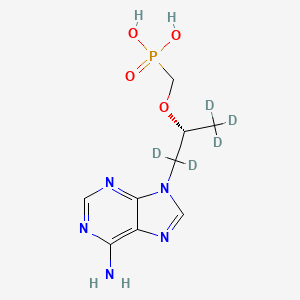

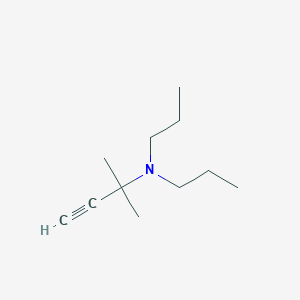
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
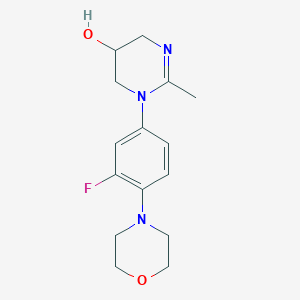
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
